

A Comparative Meta-Analysis of the Antioxidant Potential of Ophiopogon japonicus Extracts

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Compound of Interest

Compound Name: Antioxidant agent-12

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of various extracts derived from Ophiopogon japonicus (Mai Dong), a perennial herb widely used in traditional medicine. By synthesizing available experimental data, this document aims to offer an objective evaluation of different extraction methods and the resulting antioxidant capacities, providing a valuable resource for research and development in the pharmaceutical and nutraceutical industries. The focus is on the chemical constituents responsible for the antioxidant effects and a detailed examination of the experimental protocols used for these assessments.

Comparative Antioxidant Activity

Ophiopogon japonicus is rich in bioactive compounds, primarily homoisoflavonoids and polysaccharides, which are believed to be the main contributors to its antioxidant properties.^[1]
^[2] The method of extraction significantly influences the composition of the extract and, consequently, its antioxidant efficacy.

Solvent Extraction and Antioxidant Capacity

Research indicates that the choice of solvent critically determines the extraction efficiency of antioxidant compounds. A study comparing chloroform/methanol (1:1, v/v), methanol, and 70% ethanol extracts of Ophiopogon japonicus root found that the chloroform/methanol extract exhibited the highest total flavonoid content and the most potent antioxidant activity across

multiple assays.^{[1][3][4]} This suggests that a less polar solvent system is more effective at isolating the key antioxidant molecules.

The antioxidant activities of these extracts, along with two major isolated homoisoflavonoids, methylophiopogonanone A (MOPA) and methylophiopogonanone B (MOPB), are summarized in the table below. The data clearly demonstrates that MOPB possesses the highest antioxidant capacity, followed by MOPA and the chloroform/methanol extract.

Sample	Total Flavonoid Content (mg RE/g)	DPPH (μmol TE/g)	ABTS (μmol TE/g)	FRAP (μmol TE/g)	CUPRAC (μmol TE/g)
Chloroform/Methanol Extract (CME)	16.50 ± 0.38	30.96 ± 0.26	45.54 ± 0.24	38.95 ± 0.59	132.64 ± 0.84
Methanol Extract (ME)	3.76 ± 0.16	-	-	-	-
70% Ethanol Extract (EE)	2.62 ± 0.06	-	-	-	-
Methylophiopogonanone A (MOPA)	-	-	-	-	-
Methylophiopogonanone B (MOPB)	-	-	-	-	-

Values are
expressed as
mean ± SD.

RE: Rutin
equivalents;

TE: Trolox
equivalents.

Data sourced
from a 2017
study on
homoisoflavonoids and
antioxidant
activity.

Polysaccharides as Antioxidant Agents

In addition to homoisoflavonoids, polysaccharides from *Ophiopogon japonicus* (OJPs) have demonstrated significant antioxidant properties. These macromolecules contribute to the overall antioxidant capacity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. While direct comparative data with homoisoflavonoid extracts is limited in the reviewed literature, the antioxidant potential of OJPs is a critical aspect of the plant's therapeutic profile.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Extraction of Homoisoflavonoids

The dried root powder of *Ophiopogon japonicus* was extracted using three different solvent systems: chloroform/methanol (1:1, v/v), methanol, and 70% ethanol. The extraction was performed via heat reflux for 2 hours, and the process was repeated three times for each solvent. The resulting extracts were then filtered and evaporated to dryness.

Total Flavonoid Content Determination

The total flavonoid content was measured using a modified colorimetric method. An aliquot of the extract was mixed with a 5% sodium nitrite (NaNO_2) solution, followed by the addition of a 10% aluminum chloride (AlCl_3) solution. After a short incubation, 1 M sodium hydroxide (NaOH) was added, and the absorbance was measured at 510 nm. The total flavonoid content was expressed as rutin equivalents.

Antioxidant Activity Assays

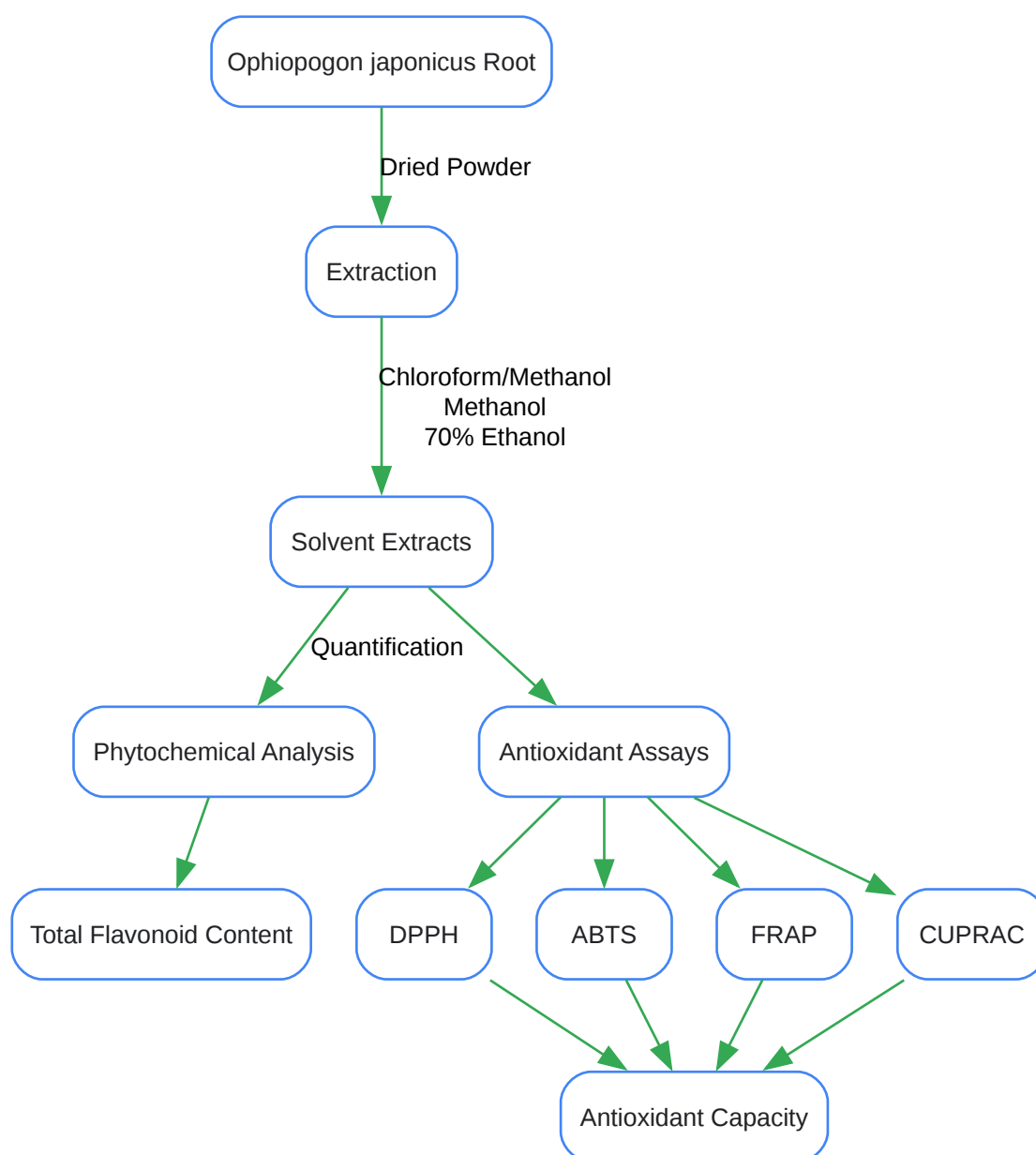
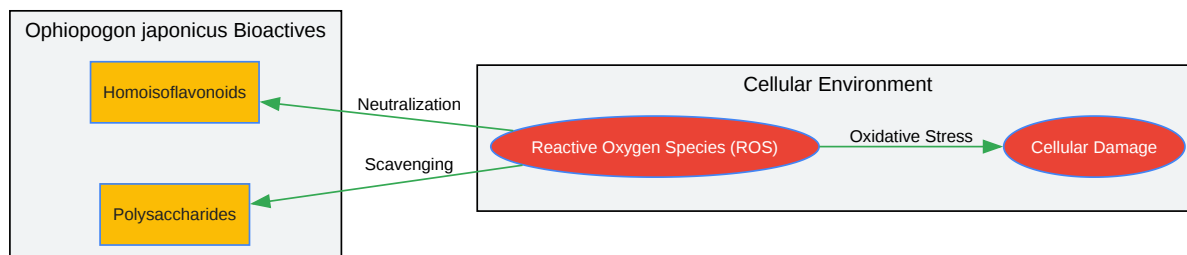
Multiple assays were employed to evaluate the antioxidant capacity of the extracts and isolated compounds:

- **DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:** This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The sample was mixed with a methanolic solution of DPPH, and the decrease in absorbance was measured at 517 nm after a 30-minute incubation in the dark.

- **ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:** This assay is based on the ability of antioxidants to scavenge the ABTS radical cation. The ABTS radical is generated by reacting ABTS with an oxidizing agent. The reduction in the pre-formed radical cation is measured spectrophotometrically.
- **FRAP (Ferric Reducing Antioxidant Power) Assay:** This method assesses the ability of a sample to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.
- **CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay:** This assay is based on the reduction of cupric ions (Cu^{2+}) to cuprous ions (Cu^{1+}) by antioxidants. The formation of a colored complex with neocuproine is measured to determine the antioxidant capacity.

Visualizing the Antioxidant Mechanism

The antioxidant activity of *Ophiopogon japonicus* extracts is primarily attributed to their ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. The general mechanism involves the donation of an electron or a hydrogen atom from the antioxidant compounds to the free radicals, thereby stabilizing them.



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